![molecular formula C16H14O5 B2527445 7-Hydroxy-6-methoxydihydroflavonol CAS No. 34050-66-3](/img/structure/B2527445.png)
7-Hydroxy-6-methoxydihydroflavonol
Overview
Description
7-Hydroxy-6-methoxydihydroflavonol is a type of flavonoid, a class of compounds known for their diverse biological activities, including antioxidant properties. Flavonoids like this compound are of interest due to their potential health benefits and their role as intermediates in the synthesis of pharmaceuticals that may possess cardioactivity and other therapeutic effects .
Synthesis Analysis
The synthesis of this compound and related compounds involves several steps, including O-alkylation, dealkylation, cyclization, and oxidation reactions. For instance, the synthesis of 5,7-dihydroxy-6-methoxyflavone derivatives is achieved through esterification, catalytic hydrogenolysis, and other reactions . Similarly, the synthesis of 3,5,6-trihydroxy-7-methoxyflavones involves selective cleavage of methoxyl groups and subsequent hydrolysis . These methods demonstrate the complexity and the need for precise control over reaction conditions to obtain the desired hydroxy-methoxyflavone derivatives.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of hydroxy and methoxy groups attached to the flavonol skeleton. The exact position of these groups is crucial as it influences the compound's chemical behavior and biological activity. The structure is typically confirmed using spectroscopic techniques such as NMR, IR, and MS .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including demethylation, acetylation, and cyclization. For example, demethylation of trimethoxyflavones can lead to the formation of trihydroxy-methoxyflavones . The choice of reagents, such as anhydrous aluminum chloride or bromide, plays a significant role in the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their functional groups. These properties are often elucidated through spectroscopic methods and by studying the compound's reactivity. For instance, the introduction of hydroxy groups can increase the compound's solubility in water and its potential to act as an antioxidant . The methoxy group, on the other hand, can affect the molecule's lipophilicity, which is important for its bioavailability and interaction with biological targets .
Scientific Research Applications
Differentiation of Flavonoids
Research conducted by Goudard, Favre-Bonvin, Lebreton, and Chopin (1978) demonstrated that dihydroxy flavones and flavonols, including those methoxylated at positions like 7-hydroxy-6-methoxydihydroflavonol, can be differentiated by mass spectrometry due to their unique fragmentation peaks. This is crucial for identifying and categorizing these compounds in research settings (Goudard, Favre-Bonvin, Lebreton, & Chopin, 1978).
Cytotoxic Properties
A study by Falcão et al. (2005) included this compound among other flavonoids extracted from the heartwood of Platymiscium floribundum. They discovered that these compounds exhibited cytotoxic activity against various human cancer cell lines, suggesting potential applications in cancer research (Falcão et al., 2005).
Catalytic Activity in Nanocomposite Biosynthesis
Hamad, Mahmud, Sajadi, and Omar (2019) utilized 7-hydroxy-4´-methoxy-isoflavon extracted from Commelina diffusa for the biosynthesis of the Cu/ZrO2 nanocomposite, demonstrating its role as a reducing and stabilizing agent. This innovative approach indicates the potential of this compound in nanotechnology and materials science (Hamad, Mahmud, Sajadi, & Omar, 2019).
Anti-inflammatory and Antiallergic Potential
A study on Dalbergia odorifera heartwood flavonoids, including this compound, found these compounds to possess significant anti-inflammatory and antiallergic activities. This suggests their potential therapeutic applications in treating allergies and inflammation (Chan, Chang, Wang, Chen, & Kuo, 1998).
Photophysical Studies
Research by Christoff, Toscano, and Baader (1996) on the photophysical properties of flavonoids, including derivatives like this compound, highlighted the influence of methoxy substitution on their behavior. Such studies are vital for understanding the photochemical and photophysical characteristics of flavonoids (Christoff, Toscano, & Baader, 1996).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R,3R)-3,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-13-7-10-12(8-11(13)17)21-16(15(19)14(10)18)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMFPOIJOXLCLA-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(C(O2)C3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345719 | |
Record name | 7-Hydroxy-6-methoxydihydroflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34050-66-3 | |
Record name | 7-Hydroxy-6-methoxydihydroflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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